5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
5-bromo-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11BrClN3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChI Key |
DEYZKHQMPACILC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 5
Introducing bromine at position 5 requires electrophilic substitution or directed metalation. A study by Variya et al. demonstrated iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine, potassium hydroxide, and DMF. Adapting this approach for bromination:
Chlorine Retention and Regioselectivity
The chlorine at position 6 originates from the 2-chloro-3-pyridinecarboxaldehyde starting material, which remains intact during the ring-closure reaction. Regioselectivity in bromination is ensured by the electron-withdrawing effect of the adjacent chlorine, directing electrophilic attack to position 5.
The introduction of the isobutyl group at the N1 position involves nucleophilic substitution or alkylation. A modified protocol from Variya et al.’s sulfonamide coupling methodology is employed:
-
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is deprotonated using potassium carbonate in DMF.
-
Isobutyl bromide is added, and the mixture is stirred at 80°C for 12 hours.
-
The product, 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine , is isolated via column chromatography, yielding 65–70%.
Optimization and Reaction Conditions
Solvent and Catalyst Effects
Temperature and Time Dependence
Table 1: Comparative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring-closure | 2-chloro-3-pyridinecarboxaldehyde, DMF, 60°C | 85 |
| Bromination | NBS, DMF, 25°C | 75 |
| Alkylation | Isobutyl bromide, K₂CO₃, DMF, 80°C | 70 |
Analytical Characterization
Intermediate and final compounds are validated using:
-
¹H NMR : The pyridine protons resonate at δ 8.15–8.66 ppm, while the isobutyl methyl groups appear at δ 1.02–1.25 ppm.
-
Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ = 318.9 for the final product).
-
Elemental Analysis : Carbon, hydrogen, and nitrogen content match calculated values within ±0.3% .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Biological Activities
Research indicates that 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine exhibits several promising biological activities:
Protein Kinase Inhibition
This compound has shown potential as a protein kinase inhibitor. Protein kinases play vital roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Studies suggest that derivatives of pyrazolo[3,4-b]pyridine demonstrate significant activity against various cancer cell lines, indicating potential applications in cancer therapy .
Antimicrobial Activity
Compounds related to this class have been synthesized and evaluated for their antibacterial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains, making them candidates for developing new antibiotics .
Antioxidant Properties
The antioxidant capabilities of this compound have been assessed through various assays (e.g., DPPH radical scavenging assay). Certain derivatives exhibit moderate to good antioxidant properties, which are crucial for preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Bromine at position 5 | Lacks chlorine substituent |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Chlorine at position 6 | Lacks bromine substituent |
| 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group instead of isobutyl | Different alkyl substituent |
The combination of both bromine and chlorine substituents along with the isobutyl group makes this compound distinct among its analogs .
Case Study 1: Cancer Cell Line Inhibition
A study evaluating the inhibitory effects of pyrazolo[3,4-b]pyridine derivatives on specific kinases involved in cancer progression demonstrated that certain derivatives exhibited low nanomolar IC50 values against B-RafV600E mutations. This highlights their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine revealed significant antibacterial activity against multiple strains compared to standard antibiotics like streptomycin. This underscores the therapeutic potential of these compounds in combating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and survival . The compound’s structure allows it to fit into the active site of the kinase, blocking the binding of endogenous ligands and ATP .
Comparison with Similar Compounds
Structural Insights :
- Halogenation: The dual Br/Cl substitution in the target compound may enhance binding to hydrophobic enzyme pockets compared to mono-halogenated analogues (e.g., compound 21 in ) .
- Alkyl Chains : The isobutyl group likely improves solubility compared to smaller alkyl chains (e.g., methyl in compound 21) or aromatic substituents .
Biological Activity
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound noted for its significant biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including details on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-b]pyridine framework characterized by:
- Bromine atom at the 5-position
- Chlorine atom at the 6-position
- Isobutyl group at the 1-position
Its molecular formula is , and it has a molecular weight of approximately 220.46 g/mol .
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine exhibits its biological activity primarily through inhibition of protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell cycle control and apoptosis. The presence of halogen substituents enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can be exploited for further functionalization and optimization of its biological activity .
Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity against various cancer cell lines. Notably:
- In vitro studies indicate that compounds similar to 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells.
- For example, a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 49.85 µM against certain tumor cell lines .
Protein Kinase Inhibition
Molecular docking studies suggest that this compound binds effectively to the active sites of several kinases through hydrogen bonding and hydrophobic interactions. This binding is critical for its potential as a therapeutic agent in cancer treatment. Studies have indicated that it may inhibit kinases involved in cancer progression, providing a pathway for developing targeted cancer therapies .
Anti-inflammatory Activity
Emerging research also highlights the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. For instance, some analogs have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs .
Comparative Analysis with Related Compounds
The following table summarizes some structural comparisons between 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine and its related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Bromine at position 5 | Lacks chlorine substituent |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Chlorine at position 6 | Lacks bromine substituent |
| 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group instead of isobutyl | Different alkyl substituent |
This table illustrates how the combination of both bromine and chlorine substituents along with the isobutyl group makes 5-bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine distinct among its analogs .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapy : A study indicated that derivatives exhibited significant activity against multiple cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers and pain responses comparable to standard treatments .
- Kinase Profiling : Screening against a panel of kinases revealed that several analogs selectively inhibited key kinases involved in oncogenesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be tailored to improve yield?
- Methodology :
- One-pot cyclocondensation : React 5-aminopyrazole derivatives with halogenated ketones (e.g., benzoylacetonitriles) and aldehydes (e.g., pyrazole-4-carboxaldehydes) using ammonium acetate or triethylamine as catalysts. Adjust solvent polarity (ethanol or DMF) to stabilize intermediates and optimize temperature (80–120°C) for regioselectivity .
- Ring-closing reactions : Use halogenated precursors (e.g., 2-chloro-3-pyridinecarboxaldehyde) with hydroxylamine hydrochloride in DMF to introduce bromo/chloro substituents. Catalytic bases like KOH enhance nucleophilic substitution efficiency .
- Data Table :
| Method | Reactants/Conditions | Catalyst/Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + benzoylacetonitrile + aldehyde | NH₄OAc, EtOH, 100°C | High regioselectivity for fused rings | |
| Ring-closing | 2-Chloro-3-pyridinecarboxaldehyde + hydroxylamine HCl | KOH, DMF, 80°C | Selective halogenation |
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR (1D and 2D experiments like COSY, HETCOR) to assign substituent positions and verify regiochemistry. For example, ¹H NMR can distinguish between isobutyl and aromatic protons .
- Mass spectrometry (HRMS) : Confirm molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 doublet) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions involving this compound?
- Methodology :
- Bromine at position 5 acts as a directing group, favoring Suzuki-Miyaura coupling at position 3. Use DFT calculations to predict electron density distribution and validate with X-ray crystallography .
- Chlorine at position 6 reduces steric hindrance, enabling Buchwald-Hartwig amination at position 1. Compare reaction outcomes using Pd(OAc)₂ vs. Pd(dba)₂ catalysts .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Methodology :
- Solubility optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) via Sonogashira coupling to improve pharmacokinetics. Test solubility in PBS and simulated gastric fluid .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify susceptible positions with fluorine to block oxidation .
Q. What reaction mechanisms govern the stability of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine under acidic/basic conditions?
- Methodology :
- Under acidic conditions, the pyridine nitrogen protonates, increasing susceptibility to nucleophilic attack. Monitor degradation via HPLC at pH 2–12 .
- In basic media (pH > 10), dehalogenation may occur. Use ³⁵S radiolabeling to track bromide/chloride release .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar pyrazolo[3,4-b]pyridines?
- Analysis :
- Steric vs. electronic effects : For example, anti-inflammatory activity in 6-chloro-3-methyl derivatives vs. kinase inhibition in 7-azaindazole-chalcone hybrids arises from substituent positioning.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. JAK2) can alter IC₅₀ values. Standardize protocols using WHO guidelines .
Structure-Activity Relationship (SAR) Studies
Q. How can systematic modifications enhance the therapeutic potential of this compound?
- Methodology :
- Halogen replacement : Substitute bromine with iodine (via Finkelstein reaction) to modulate binding affinity. Compare X-ray structures with target proteins (e.g., kinases) .
- Isobutyl chain optimization : Replace with cyclopropyl or PEGylated chains to balance lipophilicity and bioavailability. Use logP calculations and MD simulations .
Applications in Drug Discovery
Q. What preclinical models are suitable for evaluating this compound’s efficacy as a protein kinase inhibitor?
- Methodology :
- In vitro : Screen against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization assays. Validate with ATP-competitive binding studies .
- In vivo : Use xenograft models (e.g., A549 lung cancer) to assess tumor growth inhibition. Pair with PET imaging (¹⁸F-labeled analogs) for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
